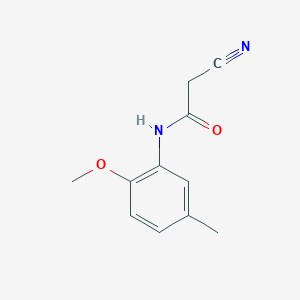

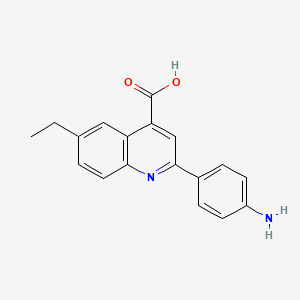

2-(4-Aminophenyl)-6-ethylquinoline-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-(4-Aminophenyl)acetic acid” is a non-translocated competitive inhibitor of the epithelial peptide transporter PepT1 . It’s also known as 4-Aminophenethylamine .

Synthesis Analysis

There are several methods for synthesizing compounds similar to “2-(4-Aminophenyl)-6-ethylquinoline-4-carboxylic acid”. For example, a novel series of substituted benzothiazoles, bearing semicarbazone and thiosemicarbazone moieties, was designed, synthesized, and evaluated for their antimicrobial activity . Another approach involves the condensation of o-aminothiophenol with (un)substituted p-aminobenzoic acid under the action of melamine formaldehyde resin (MFR) supported sulfuric acid under microwave irradiation (MW) and solvent-free conditions .

Molecular Structure Analysis

The molecular structure of compounds similar to “2-(4-Aminophenyl)-6-ethylquinoline-4-carboxylic acid” can be elucidated by 1H NMR, 13C NMR, IR, and Mass spectral data . The linear formula for “2-(4-Aminophenyl)acetic acid” is H2NC6H4CH2CO2H .

Chemical Reactions Analysis

Electrophilic addition to alkenes and electrophilic aromatic substitution are both polar, stepwise processes, and the key step for each is attack of an electrophile at carbon to form a cationic intermediate .

Applications De Recherche Scientifique

Sensing Applications

Boronic acids, which include compounds like 2-(4-Aminophenyl)-6-ethylquinoline-4-carboxylic acid, are known for their ability to interact with diols and strong Lewis bases such as fluoride or cyanide anions. This interaction is fundamental to their use in various sensing applications, which can be either homogeneous assays or heterogeneous detection methods .

Antimicrobial Agents

A series of benzothiazole derivatives, which are structurally related to 2-(4-Aminophenyl)-6-ethylquinoline-4-carboxylic acid, have been synthesized and evaluated for their antimicrobial activity. These compounds have shown potent antibacterial activity against both Gram-positive and Gram-negative strains, suggesting a similar potential for 2-(4-Aminophenyl)-6-ethylquinoline-4-carboxylic acid derivatives .

Neuropharmacological Research

Compounds with an aminophenyl group, such as 4-(4-Aminophenyl)butyric acid, have been used to investigate the impact of drugs on the nervous system. By extension, 2-(4-Aminophenyl)-6-ethylquinoline-4-carboxylic acid could be employed in neuropharmacological research to delve into cellular signaling pathways and explore enzyme-substrate interactions .

Protein Manipulation and Modification

The interaction of boronic acids with proteins is an area of significant growth. This includes their use in cell labeling, protein manipulation, and modification. The key interaction with diols allows for the development of novel biochemical tools for these purposes .

Separation Technologies

Boronic acids are also utilized in separation technologies. Their unique properties allow for the electrophoresis of glycated molecules and can be employed as building materials for microparticles in analytical methods .

Therapeutics Development

The interaction of boronic acids with various biological molecules makes them suitable candidates for the development of therapeutics. This includes their use in polymers for the controlled release of insulin and other drugs .

Biochemical Tool for Signaling Pathways

Boronic acids have been reviewed for their use as biochemical tools, including interference in signaling pathways and enzyme inhibition. This suggests that 2-(4-Aminophenyl)-6-ethylquinoline-4-carboxylic acid could be used in similar applications to modulate biological processes .

Cell Delivery Systems

The ability of boronic acids to form complexes with diols also extends to their use in cell delivery systems. This could involve the delivery of drugs or genetic material into cells, leveraging the compound’s ability to interact with cell surface molecules .

Safety and Hazards

Mécanisme D'action

Target of Action

Similar compounds have shown potent antibacterial activity against both gram-positive and gram-negative strains

Mode of Action

Related compounds have been suggested to exert their effects through membrane perturbation and intracellular interactions . This could involve disrupting the integrity of the bacterial cell membrane or interfering with essential intracellular processes, leading to bacterial cell death.

Biochemical Pathways

It’s known that heterocyclic aromatic amines, which this compound is a part of, undergo metabolic activation by n-hydroxylation of the exocyclic amine groups to produce reactive intermediates, which are implicated in dna damage and genotoxicity .

Pharmacokinetics

These water-soluble, chemically stable prodrugs rapidly and quantitatively revert to their parent amine in vivo .

Result of Action

Related compounds have shown potent antibacterial activity, suggesting that this compound may also exert bactericidal effects .

Propriétés

IUPAC Name |

2-(4-aminophenyl)-6-ethylquinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O2/c1-2-11-3-8-16-14(9-11)15(18(21)22)10-17(20-16)12-4-6-13(19)7-5-12/h3-10H,2,19H2,1H3,(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGGUHLACAQIMPO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=C(C=C3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Aminophenyl)-6-ethylquinoline-4-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-amino-3-({(E)-[4-(benzyloxy)phenyl]methylidene}amino)-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B1335213.png)